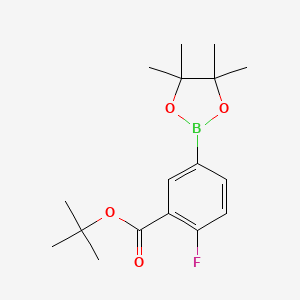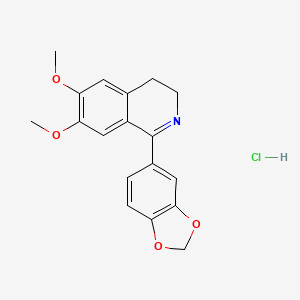
1-(1,3-Dioxaindan-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dioxaindan-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dioxaindan-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the dioxaindan ring followed by the introduction of the dihydroisoquinoline moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dioxaindan-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce reduced isoquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
1-(1,3-Dioxaindan-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Research into the biological activity of this compound includes its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound for drug development.
Industry: The compound’s unique properties make it a candidate for various industrial applications, such as in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Dioxaindan-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dioxaindan-5-yl)propan-1-ol: This compound shares the dioxaindan ring but differs in the attached functional groups.
5-(1,3-Dioxaindan-5-yl)pentanoic acid: Another compound with the dioxaindan ring, but with a different side chain.
Uniqueness
1-(1,3-Dioxaindan-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride is unique due to its combination of the dioxaindan ring and the dihydroisoquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H18ClNO4 |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C18H17NO4.ClH/c1-20-15-7-11-5-6-19-18(13(11)9-16(15)21-2)12-3-4-14-17(8-12)23-10-22-14;/h3-4,7-9H,5-6,10H2,1-2H3;1H |
InChI Key |
PUDKBIHOOPWYIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2C3=CC4=C(C=C3)OCO4)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459238.png)
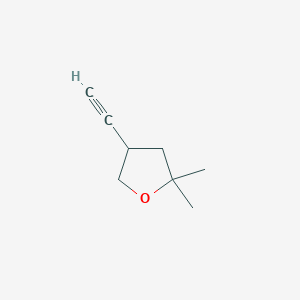
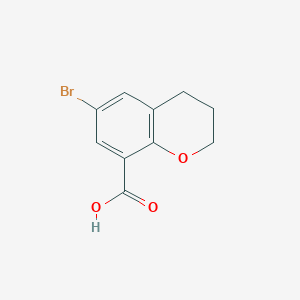

![Methyl imidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459276.png)
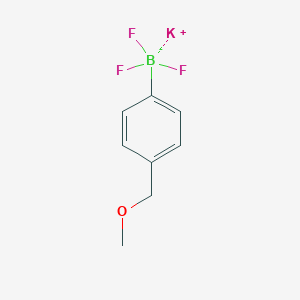

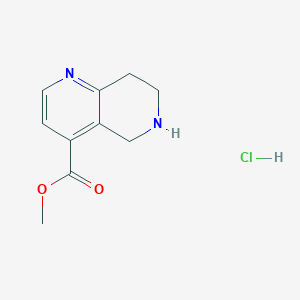

![Thieno[3,2-b]pyridine-6,7-diamine](/img/structure/B13459313.png)



